(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-ethylpiperidin-4-one
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Overview
Description
(3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ETHYLPIPERIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups and a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ETHYLPIPERIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4,7-dimethoxy-1,3-benzodioxole derivatives with a suitable piperidinone precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ETHYLPIPERIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ETHYLPIPERIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ETHYLPIPERIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The benzodioxole groups may interact with enzymes or receptors, modulating their activity. The piperidinone core can also play a role in binding to biological targets, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
Uniqueness
What sets (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ETHYLPIPERIDIN-4-ONE apart from similar compounds is its unique combination of benzodioxole groups and a piperidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H29NO9 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-ethylpiperidin-4-one |
InChI |
InChI=1S/C27H29NO9/c1-6-28-11-17(7-15-9-19(30-2)24-26(22(15)32-4)36-13-34-24)21(29)18(12-28)8-16-10-20(31-3)25-27(23(16)33-5)37-14-35-25/h7-10H,6,11-14H2,1-5H3/b17-7+,18-8+ |
InChI Key |
SRJHGEMZXGIYLS-ZEELXFFVSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=CC(=C3OCOC3=C2OC)OC)/C(=O)/C(=C/C4=CC(=C5OCOC5=C4OC)OC)/C1 |
Canonical SMILES |
CCN1CC(=CC2=CC(=C3C(=C2OC)OCO3)OC)C(=O)C(=CC4=CC(=C5C(=C4OC)OCO5)OC)C1 |
Origin of Product |
United States |
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